molecular formula C14H13ClO B7894633 1-Chloro-4-(2-phenylethoxy)benzene

1-Chloro-4-(2-phenylethoxy)benzene

Cat. No.: B7894633
M. Wt: 232.70 g/mol
InChI Key: WFQFCIAYZRUHQI-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenylethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a chlorine atom and a 2-phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Chloro-4-(2-phenylethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of polymers and advanced materials.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Chemical Biology: Utilized in the study of enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-phenylethoxy)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylethoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(2-methoxyethoxy)benzene
  • 1-Chloro-4-(2-ethoxyethoxy)benzene
  • 1-Chloro-4-(2-butoxyethoxy)benzene

Uniqueness

1-Chloro-4-(2-phenylethoxy)benzene is unique due to the presence of the phenylethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

1-chloro-4-(2-phenylethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFCIAYZRUHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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